1-(2-Chloro-4,5-difluorophenyl)-3-tritylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4,5-difluorophenyl)-3-tritylurea is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a trityl group attached to a urea moiety, which is further substituted with a 2-chloro-4,5-difluorophenyl group. This compound has garnered interest due to its potential use in scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(2-Chloro-4,5-difluorophenyl)-3-tritylurea typically involves the reaction of 2-chloro-4,5-difluoroaniline with trityl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
2-chloro-4,5-difluoroaniline+trityl isocyanate→this compound
Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-Chloro-4,5-difluorophenyl)-3-tritylurea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding urea derivatives or reduction to form amine derivatives.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-4,5-difluorophenyl)-3-tritylurea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4,5-difluorophenyl)-3-tritylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
1-(2-Chloro-4,5-difluorophenyl)-3-tritylurea can be compared with other similar compounds, such as:
1-(2-Chloro-4,5-difluorophenyl)-3-[(3S)-3-hydroxypentyl]urea: This compound has a similar structure but with a hydroxypentyl group instead of a trityl group.
1-(2-Chloro-4,5-difluorophenyl)ethanone: This compound has a ketone group instead of a urea moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trityl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H19ClF2N2O |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
1-(2-chloro-4,5-difluorophenyl)-3-tritylurea |
InChI |
InChI=1S/C26H19ClF2N2O/c27-21-16-22(28)23(29)17-24(21)30-25(32)31-26(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,(H2,30,31,32) |
InChI Key |
JTPQJYDRMPSLKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)NC4=CC(=C(C=C4Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.